2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has garnered interest due to its potential applications in medicinal chemistry and material science.
The compound is referenced in various chemical databases and patent literature, indicating its relevance in synthetic organic chemistry and pharmaceutical development. Notably, it is associated with processes that involve the synthesis of related compounds, which may have therapeutic applications.
This compound is classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of methoxy and methylsulfonyl groups in its structure contributes to its unique chemical properties and potential biological activity.
The synthesis of 2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole typically involves multi-step reactions. Common methods include:
Specific synthetic routes often include the use of reagents such as phosphorus oxychloride or thionyl chloride for activating carboxylic acids or other functional groups. The reaction conditions (temperature, solvent) must be optimized to ensure high yields and purity of the final product.
The compound can undergo various chemical reactions typical for oxadiazoles:
Reactions involving this compound often require careful control of conditions to prevent decomposition or unwanted side reactions. For example, reactions with strong bases may lead to deprotonation of acidic protons on the aromatic rings.
The mechanism of action for compounds like 2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole typically involves interaction with biological targets such as enzymes or receptors.
Studies have shown that oxadiazole derivatives can modulate pathways involved in inflammation and cell proliferation, suggesting potential therapeutic uses in diseases like cancer or autoimmune disorders.
2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole has potential applications in:
1,3,4-Oxadiazoles represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. These compounds exhibit remarkable metabolic stability and versatile binding capabilities with biological targets, enabling diverse therapeutic applications. The scaffold’s significance is amplified by its presence in clinical drugs such as the anticancer agent zibotentan and the antiretroviral raltegravir, which validate its pharmacophoric utility [3] [7]. Research over the past decade has systematically explored structure-activity relationships (SAR) to optimize substituent effects, particularly at the 2- and 5-positions of the ring, leading to enhanced target specificity and potency across therapeutic domains [1] [6].
The therapeutic exploitation of 1,3,4-oxadiazoles began with early antimicrobial agents like furamizole, evolving into diverse clinical applications. The 2000s marked a pivotal era with the FDA approval of zibotentan (for cancer) and raltegravir (for HIV), demonstrating the scaffold’s capacity to address high-impact diseases. Zibotentan functions as an endothelin-A receptor antagonist, leveraging the oxadiazole core for rigid spatial orientation of its pharmacophores, while raltegravir integrates the heterocycle as a metal-chelating motif essential for HIV integrase inhibition [3] [7]. Contemporary research focuses on structural diversification to overcome limitations of first-generation agents:
Table 1: Clinically Approved 1,3,4-Oxadiazole Therapeutics
Compound | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Zibotentan | Anticancer | Endothelin-A Receptor | 5-Nitro-thiophene sulfonamide substituent |
Raltegravir | Antiretroviral | HIV Integrase | Metal-chelating oxadiazole core |
Tiodazosin | Antihypertensive | α1-Adrenergic Receptor | Quinazoline-linked oxadiazole |
Furamizole | Antibacterial | Peptide Deformylase (PDF) | Furan-oxadiazole hybrid |
The 1,3,4-oxadiazole ring serves as a strategic bioisostere for ester, amide, and carboxylic acid groups, profoundly altering pharmacokinetic and pharmacodynamic profiles while retaining target engagement. This substitution enhances metabolic stability by resisting esterase-mediated hydrolysis and reduces polarity, thereby improving membrane permeability. Key advantages include:
Table 2: Binding Affinity Comparison of Bioisosteric Replacements
Original Group | Oxadiazole Replacement | Target | ΔBinding Energy (kcal/mol) | Biological Activity Shift |
---|---|---|---|---|
Amide bond | 1,3,4-Oxadiazole | COX-2 | -2.8 | 5-fold ↑ IC₅₀ anti-inflammatory activity |
Ester group | 1,3,4-Oxadiazole | β-Glucuronidase | -1.9 | 24-fold ↑ inhibition vs. standard |
Carboxylic acid | 1,3,4-Oxadiazole-thione | Tyrosinase | -3.4 | 12-fold ↓ melanin production |
The bioactivity of 2-(4-methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is governed by synergistic electronic and steric effects imparted by its substituents:
Metabolic Stability: Methoxy groups mitigate oxidative metabolism on the phenyl ring, extending plasma half-life in in vivo cancer models [9].
2-(Methylsulfonyl)phenyl Group:
Table 3: Substituent Effects on Oxadiazole Bioactivity
Substituent | Electronic Property | Key Biological Interactions | Activity Enhancement Example |
---|---|---|---|
4-Methoxyphenyl | Electron-donating | π-π stacking with Phe699 (EGFR); H-bond with Ser216 | 2.13 µg/mL IC₅₀ vs. MCF-7 cells [5] |
2-(Methylsulfonyl)phenyl | Electron-withdrawing | H-bond with Asp154 (COX-2); dipole stabilization | 11.20 µg/mL IC₅₀ vs. A549 cells [2] |
Unsubstituted phenyl | Neutral | Hydrophobic cavity binding | Activity typically 5–10-fold lower than optimized analogs |
4-Nitrophenyl | Strong electron-withdrawing | Charge transfer with coenzyme FAD; enhanced membrane penetration | Potent against S. aureus but cytotoxic to normal cells |
The strategic combination of these groups creates a push-pull electronic system across the oxadiazole core, amplifying its reactivity and binding precision. Molecular dynamics simulations confirm that the methoxyphenyl moiety anchors the compound in hydrophobic pockets, while the methylsulfonyl group directs electrostatic complementarity with charged residues, collectively enabling sub-micromolar inhibition across diverse enzyme classes [2] [5] [9].
Comprehensive Compound List
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9